molecular formula C14H9N3O4S B11929554 (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11929554
M. Wt: 315.31 g/mol
InChI Key: CZZAPCPWFCGOCC-GHXNOFRVSA-N
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Description

(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a nitrophenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-aminothiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, as it has demonstrated the ability to inhibit the growth of cancer cells in vitro. Further research is needed to explore its efficacy and safety in vivo.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
  • This compound analogs
  • Thiazolidinone derivatives with different substituents on the furan ring

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other thiazolidinone derivatives, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)/b12-7-

InChI Key

CZZAPCPWFCGOCC-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=N)S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=N)S3)[N+](=O)[O-]

Origin of Product

United States

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